molecular formula C10H11NO4 B578847 4-Acetamidophenylglyoxal hydrate CAS No. 16267-10-0

4-Acetamidophenylglyoxal hydrate

Cat. No.: B578847
CAS No.: 16267-10-0
M. Wt: 209.201
InChI Key: FJPHKIMTAQCIJB-UHFFFAOYSA-N
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Description

4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a glyoxal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenylglyoxal hydrate typically involves the reaction of 4-acetamidophenylglyoxal with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include carboxylic acids, glycol derivatives, and substituted acetamido compounds .

Comparison with Similar Compounds

    4-Acetamidobenzaldehyde: Similar in structure but lacks the glyoxal moiety.

    4-Acetamidophenylacetic acid: Contains an acetic acid group instead of the glyoxal moiety.

    4-Acetamidophenylglyoxal: The non-hydrate form of the compound.

Uniqueness: 4-Acetamidophenylglyoxal hydrate is unique due to its combination of the acetamido group and glyoxal moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-oxaldehydoylphenyl)acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPHKIMTAQCIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656867
Record name N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16267-10-0
Record name N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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